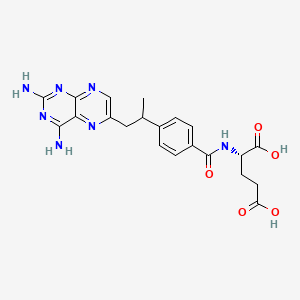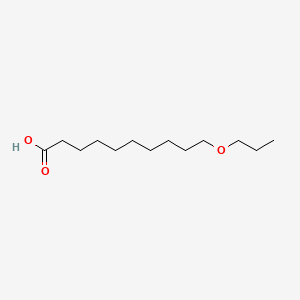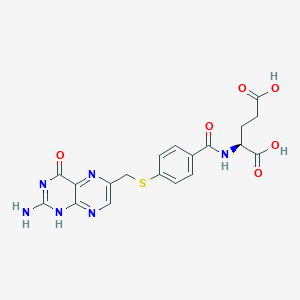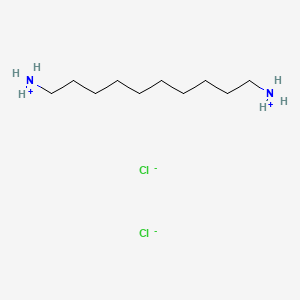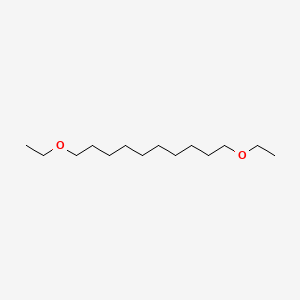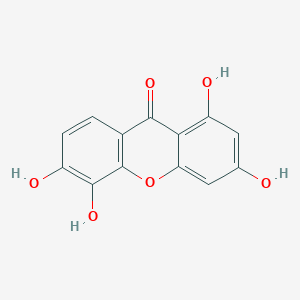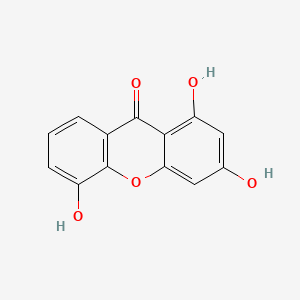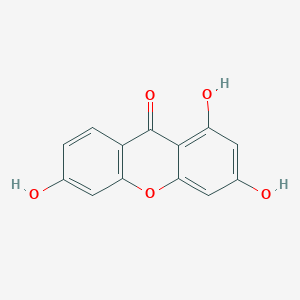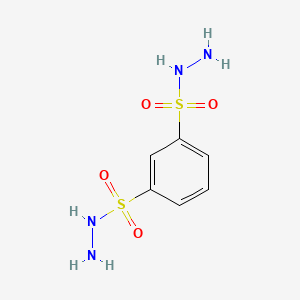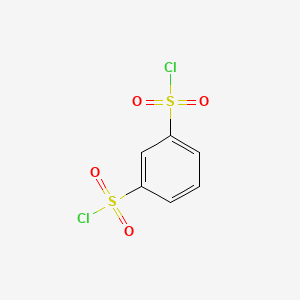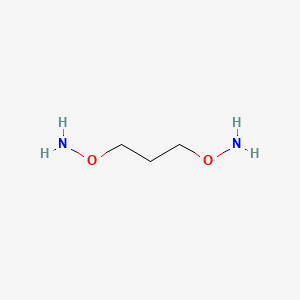
3-Iodophenyl isothiocyanate
Übersicht
Beschreibung
3-Iodophenyl isothiocyanate, also referred to as m-iodophenyl isothiocyanate , is an isothiocyanate derivative. It may be used for the synthesis of radiopharmaceutical compounds .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecular formula of 3-Iodophenyl isothiocyanate is C7H4INS, and its molecular weight is 261.08 .Chemical Reactions Analysis
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Physical And Chemical Properties Analysis
3-Iodophenyl isothiocyanate is a solid at 20°C . Its density at 25°C is 1.8000g/cm^3 .Wissenschaftliche Forschungsanwendungen
- Field : Radiopharmacy
- Application : 3-Iodophenyl isothiocyanate is used for the synthesis of radiopharmaceutical compounds . These compounds are used in nuclear medicine for diagnostic or therapeutic purposes .
- Method : The specific methods of application or experimental procedures would depend on the particular radiopharmaceutical compound being synthesized .
- Results : The outcomes obtained would also depend on the specific radiopharmaceutical compound. Generally, these compounds are used to diagnose or treat various diseases .
- Field : Biochemistry
- Application : A new radioiodination reagent, 3-iodophenylisothiocyanate (3-IPI) has been developed for coupling to monoclonal antibodies .
- Method : The starting material, 3-tri-n-butylstannylphenylisothiocyanate was prepared via a reaction of hexabutylditin with 3-bromoaniline, followed by treatment with thiophosgene with an overall yield of 72% .
- Results : The results of this application would depend on the specific experiment or procedure being conducted. In general, monoclonal antibodies coupled with radioiodination reagents like 3-IPI can be used in various diagnostic and therapeutic applications .
- Field : Organic Chemistry
- Application : Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
- Method : Access to a variety of starting materials is important to prepare isothiocyanates with diverse structures . This review categorizes synthetic methods into three types based on the starting materials and functional groups .
- Results : The results of this application would depend on the specific isothiocyanate being synthesized and its intended use .
Synthesis of Radiopharmaceutical Compounds
Coupling to Monoclonal Antibodies
Synthesis of Isothiocyanates
- Field : Green Chemistry
- Application : A more sustainable method for the synthesis of isothiocyanates has been developed . This method uses isocyanides, elemental sulfur, and amines .
- Method : The reaction involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
- Results : This method was shown to be versatile by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
- Field : Organic Chemistry
- Application : A new efficient method for the synthesis of isothiocyanates has been developed . This method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
- Method : The reaction is carried out with dimethylbenzene as solvent, under the protection of nitrogen and mild condition .
- Results : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .
Sustainable Isothiocyanate Synthesis
Novel Synthesis of Isothiocyanates
- Chemoselective Electrophiles in Bioconjugate Chemistry
- Field : Bioconjugate Chemistry
- Application : Isothiocyanates, including 3-Iodophenyl isothiocyanate, are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
- Method : The specific methods of application or experimental procedures would depend on the particular bioconjugate chemistry experiment being conducted .
- Results : The outcomes obtained would also depend on the specific experiment or procedure being conducted. In general, isothiocyanates can enable a variety of chemical transformations in bioconjugate chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-iodo-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCSXVAACHUTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185177 | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodophenyl isothiocyanate | |
CAS RN |
3125-73-3 | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-IODOPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



